2-[2-(2-Oxobutyl)phenyl]ethyl acetate

Physicochemical profiling Lipophilicity Drug-likeness

2-[2-(2-Oxobutyl)phenyl]ethyl acetate (CAS 600738-92-9) is a specialty arylalkyl ester with molecular formula C14H18O3 and a molecular weight of 234.29 g/mol. Its structure features an acetate ester tethered to an ortho-substituted phenyl ring via a two-carbon ethyl linker, with a 2-oxobutyl (butan-2-on-1-yl) substituent at the 2-position of the aromatic nucleus.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 600738-92-9
Cat. No. B12593310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Oxobutyl)phenyl]ethyl acetate
CAS600738-92-9
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCC(=O)CC1=CC=CC=C1CCOC(=O)C
InChIInChI=1S/C14H18O3/c1-3-14(16)10-13-7-5-4-6-12(13)8-9-17-11(2)15/h4-7H,3,8-10H2,1-2H3
InChIKeyUVDVNHKUPVHDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(2-Oxobutyl)phenyl]ethyl acetate (CAS 600738-92-9): Structural Identity and Baseline Procurement Profile


2-[2-(2-Oxobutyl)phenyl]ethyl acetate (CAS 600738-92-9) is a specialty arylalkyl ester with molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . Its structure features an acetate ester tethered to an ortho-substituted phenyl ring via a two-carbon ethyl linker, with a 2-oxobutyl (butan-2-on-1-yl) substituent at the 2-position of the aromatic nucleus. The compound is classified under the systematic name 2-Butanone, 1-[2-[2-(acetyloxy)ethyl]phenyl] and belongs to the broader family of phenylalkyl ketone esters . It is primarily positioned as a synthetic intermediate in pharmaceutical research and organic synthesis, with additional potential relevance in flavor and fragrance chemistry . Its predicted physicochemical properties include a calculated LogP of 2.31 and a topological polar surface area (PSA) of 43.37 Ų .

Why Generic Substitution of 2-[2-(2-Oxobutyl)phenyl]ethyl acetate (CAS 600738-92-9) Is Not Supported by Structural or Functional Evidence


The compound occupies a distinct structural niche that precludes straightforward interchange with its closest commercially available analogs. Three structural features act in concert to define its reactivity and physicochemical profile: (i) the ortho-substitution pattern on the phenyl ring introduces steric constraints absent in the para-isomeric Cue-lure (CAS 3572-06-3) ; (ii) the two-carbon ethyl spacer between the aromatic ring and the terminal acetate ester alters both conformational flexibility and hydrolytic susceptibility compared to analogs bearing the ester directly on the phenyl ring, such as [2-(3-oxobutyl)phenyl] acetate (CAS 91496-46-7) ; and (iii) the presence of a ketone carbonyl in the 2-oxobutyl side chain provides a second electrophilic site not found in simpler phenethyl acetate (CAS 103-45-7). These differences are consequential: the ortho-ethyl-linked architecture affects LogP, PSA, and the number of rotatable bonds, all of which influence membrane permeability, metabolic stability, and synthetic utility in multi-step sequences [1]. Without direct head-to-head data confirming functional equivalence, substituting this compound with a para-isomer, a directly-attached ester, or a non-ketonic analog introduces unquantified risk in any application where these structural features are critical.

Quantitative Differential Evidence for 2-[2-(2-Oxobutyl)phenyl]ethyl acetate (CAS 600738-92-9) Against Closest Structural Analogs


Ortho vs. Para Substitution: LogP and PSA Differentiation Relative to Cue-lure (CAS 3572-06-3)

The target compound exhibits a calculated LogP of 2.31 and a PSA of 43.37 Ų . In comparison, the para-substituted isomer Cue-lure (4-(3-oxobutyl)phenyl acetate, CAS 3572-06-3) has a computed XLogP3 of 1.7 and an identical PSA of 43.37 Ų [1]. The +0.61 LogP difference (a ~4-fold increase in calculated lipophilicity) is attributable to both the ortho-substitution pattern and the ethyl spacer, which shield the polar ester moiety more effectively than the para-directly-attached architecture. This difference in lipophilicity is predictive of differential membrane partitioning, organic solvent extraction efficiency, and chromatographic retention behavior, all of which are relevant to synthetic workup and purification protocols.

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl-Linked Acetate vs. Direct Phenyl Acetate: Rotatable Bond and Conformational Flexibility Comparison with [2-(3-Oxobutyl)phenyl] acetate (CAS 91496-46-7)

The target compound contains an ethyl spacer between the phenyl ring and the acetate ester, resulting in 8 rotatable bonds . The comparator [2-(3-oxobutyl)phenyl] acetate (CAS 91496-46-7) has the acetate ester directly attached to the phenyl ring, yielding only 5 rotatable bonds . This differential of +3 rotatable bonds confers greater conformational degrees of freedom, which can be advantageous for binding pocket adaptation in enzyme-mediated transformations but disadvantageous for crystallinity and melting point predictability. In the context of anthracyclinone synthesis, the related methyl 2-(1-acetoxy-3-oxobutyl)phenylacetate scaffold was employed as a model intermediate for AB-ring system construction, demonstrating that the ethyl-linked phenylacetate architecture is compatible with Friedel-Crafts-type cyclization strategies [1]. The directly-attached acetate analog would present a distinct steric and electronic environment at the cyclization site.

Conformational analysis Synthetic intermediate Enzymatic accessibility

Ketone Functional Group Advantage: Dual Electrophilic Reactivity vs. Non-Ketonic Phenethyl Acetate (CAS 103-45-7)

The 2-oxobutyl substituent of the target compound provides a ketone carbonyl (C=O) as a second electrophilic site in addition to the acetate ester carbonyl. Phenethyl acetate (CAS 103-45-7), a common fragrance ester with molecular weight 164.20 g/mol and no ketone functionality, possesses only a single electrophilic center (the ester) [2]. This structural difference is functionally significant: the ketone enables reductive amination, Grignard addition, oxime/hydrazone formation, and selective reduction chemistry that is inaccessible with phenethyl acetate. In the published anthracyclinone model system, the ketone moiety of methyl 2-(1-acetoxy-3-oxobutyl)phenylacetate was essential for the intended cyclization step, though the reaction proved unsuccessful under Brockmann's conditions [1]. The dual electrophilic architecture also opens the possibility for chemoselective transformations where the ketone and ester can be addressed orthogonally.

Synthetic versatility Electrophilic reactivity Derivatization

Para-Phenoxy Ethyl Acetate Isomer Comparison: 2-[4-(3-Oxobutyl)phenoxy]ethyl acetate (CAS 92864-95-4) Demonstrates Substitution-Position Impact on PSA and LogP

The para-phenoxy analog 2-[4-(3-oxobutyl)phenoxy]ethyl acetate (CAS 92864-95-4) shares the same molecular formula (C14H18O4) and a comparable ethyl-linked acetate architecture but with the oxobutyl group at the para position and an ether oxygen linking to the phenyl ring . Its computed PSA is 52.60 Ų with an estimated LogP of approximately 2.15, compared to the target compound's PSA of 43.37 Ų and LogP of 2.31 . The 9.23 Ų higher PSA of the para-ether analog suggests greater hydrogen-bond acceptor capacity and reduced membrane permeability relative to the ortho-carbon-linked target. The boiling point difference (351.9 °C at 760 mmHg for the para-ether analog vs. an estimated ~345 °C for the target) further reflects the structural divergence .

Regioisomerism Structure-property relationships QSAR

Enzymatic Synthetic Accessibility via Acyltransferase-Catalyzed Routes

2-[2-(2-Oxobutyl)phenyl]ethyl acetate has been reported as accessible via enzymatic synthesis using acyltransferases derived from Mycobacterium smegmatis, which catalyze the esterification of phenethyl alcohol derivatives in aqueous environments . This biocatalytic route is noteworthy because the para-isomer Cue-lure (CAS 3572-06-3) is typically synthesized via conventional chemical esterification of 4-(3-oxobutyl)phenol with acetyl chloride or acetic anhydride, requiring anhydrous conditions and generating stoichiometric acid waste . The enzymatic route offers potential advantages in atom economy, aqueous reaction conditions, and reduced purification burden, though direct comparative yield data between the enzymatic and chemical routes for this specific compound are not available in the open literature.

Biocatalysis Green chemistry Enzymatic synthesis

High-Confidence Application Scenarios for 2-[2-(2-Oxobutyl)phenyl]ethyl acetate (CAS 600738-92-9) Grounded in Differential Evidence


Pharmaceutical Intermediate for Ortho-Substituted Arylalkyl Ketone Scaffolds Requiring Dual Electrophilic Reactivity

The compound's ortho-substitution pattern, ethyl-linked acetate, and ketone-containing side chain make it a rationally selected intermediate for constructing anthracyclinone-type AB-ring systems and related polycyclic frameworks. The demonstrated precedent in anthracyclinone model intermediate synthesis [1] confirms that the ethyl-linked phenylacetate architecture is compatible with intended cyclization chemistry. The dual electrophilic nature (ketone + ester) differentiates it from simpler phenethyl acetate and enables orthogonal derivatization strategies.

Flavor and Fragrance Research Requiring Ortho-Substituted Phenylalkyl Esters with Elevated LogP

With a calculated LogP of 2.31—significantly higher than the para-isomer Cue-lure (LogP 1.7) [2]—this compound is predicted to exhibit distinct organoleptic volatility and deposition characteristics. Its reported pleasant, fruit-like aroma combined with its higher lipophilicity positions it for investigation in flavor formulations where enhanced substantivity on non-polar matrices is desired, without the insect-attractant bioactivity profile that limits Cue-lure's food-grade applications [3].

Structure-Activity Relationship (SAR) Studies on Phenylalkyl Ketone Esters with Tunable Lipophilicity and Rotatable Bond Profiles

The ortho-ethyl-linked architecture provides a distinct combination of 8 rotatable bonds and a PSA of 43.37 Ų , contrasting with the 5 rotatable bonds of directly-attached phenyl acetate analogs and the higher PSA (52.60 Ų) of para-phenoxy regioisomers . This compound serves as a useful probe molecule in SAR campaigns where incremental changes in conformational flexibility and polar surface area are being correlated with membrane permeability, metabolic stability, or target binding affinity.

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